4-Ethoxyhydrophosphinyloxy TEMPO
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Overview
Description
4-Ethoxyhydrophosphinyloxy TEMPO is a complex organic compound known for its unique chemical properties and applications. This compound features a piperidine ring with multiple substituents, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyhydrophosphinyloxy TEMPO typically involves multiple steps starting from commercially available precursors. One common route involves the reaction of 2,2,6,6-tetramethylpiperidine with ethoxyphosphoryl chloride under controlled conditions to introduce the ethoxy-oxo-phosphanium group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can enhance the reaction efficiency and yield. Post-reaction purification steps, including crystallization and distillation, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyhydrophosphinyloxy TEMPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield simpler piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo-derivatives, while reduction reactions can produce simpler piperidine compounds.
Scientific Research Applications
4-Ethoxyhydrophosphinyloxy TEMPO has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals due to its unique reactivity.
Mechanism of Action
The mechanism by which 4-Ethoxyhydrophosphinyloxy TEMPO exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy: Known for its use as a radical scavenger and in polymer stabilization.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Widely used as an oxidation catalyst in organic synthesis.
4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: Utilized in various oxidation reactions and as a spin label in electron spin resonance studies.
Uniqueness
4-Ethoxyhydrophosphinyloxy TEMPO stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Properties
Molecular Formula |
C₁₁H₂₃NO₄P⁻ |
---|---|
Molecular Weight |
264.28 |
Origin of Product |
United States |
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